molecular formula C9H13NO3 B1210942 4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- CAS No. 95215-51-3

4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-

Cat. No.: B1210942
CAS No.: 95215-51-3
M. Wt: 183.2 g/mol
InChI Key: MZTICZXVUWMKNM-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- is a heterocyclic organic compound. It features a pyridinone ring substituted with hydroxy and hydroxypropyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-hydroxy-4-pyridone with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridinone ring can be reduced to form piperidone derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-hydroxy-1-(3-oxopropyl)-2-methyl-4(1H)-pyridinone, while reduction could produce 3-hydroxy-1-(3-hydroxypropyl)-2-methylpiperidone.

Scientific Research Applications

4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- involves its interaction with various molecular targets. The hydroxy and hydroxypropyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyridinone ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyquinolin-4(1H)-one: Similar in structure but with a quinoline ring instead of a pyridinone ring.

    3-Hydroxy-1H-pyridin-4-one: Lacks the hydroxypropyl group, making it less versatile in certain reactions.

Properties

IUPAC Name

3-hydroxy-1-(3-hydroxypropyl)-2-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-7-9(13)8(12)3-5-10(7)4-2-6-11/h3,5,11,13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTICZXVUWMKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241786
Record name CP 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95215-51-3
Record name CP 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095215513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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